molecular formula C22H14FN5O3S B2555502 3-(2-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1705235-71-7

3-(2-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2555502
M. Wt: 447.44
InChI Key: AZNIWSBLRFYYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H14FN5O3S and its molecular weight is 447.44. The purity is usually 95%.
BenchChem offers high-quality 3-(2-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

A series of compounds, including those with imidazo[2,1-b]thiazole scaffolds, have been designed and synthesized for anticancer applications. These compounds exhibit cytotoxic activity against cancer cell lines, such as colon cancer and melanoma. Specifically, derivatives of imidazo[2,1-b]thiazole have shown superior activity compared to known anticancer agents like sorafenib, with significant inhibitory effects against BRAF mutations in melanoma cells (Abdel‐Maksoud, Ammar, & Oh, 2019).

DNA Binding Properties

Compounds with a benzothiazole benzo[b]thieno-2-carboxamide structure, similar in complexity to the specified chemical, have been explored for their DNA binding properties. These novel compounds exhibit strong antiproliferative activities and demonstrate significant DNA groove binding, indicating a potential for targeted cancer therapy through DNA interaction mechanisms (Cindrić et al., 2017).

Mechanism of Action and Biological Evaluation

The synthesis and biological evaluation of novel derivatives, including those related to imidazo[2,1-b][1,3,4]thiadiazole, have been conducted to understand their mechanism of cytotoxicity. These studies involve detailed investigations into how these compounds induce apoptosis and potentially serve as chemotherapeutic agents. Such research underscores the importance of these compounds in developing new cancer treatments and highlights their apoptosis-inducing capabilities without causing cell cycle arrest (Karki et al., 2011).

properties

IUPAC Name

3-(2-fluorophenyl)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN5O3S/c23-15-6-2-4-8-18(15)28-20(30)14(11-24-21(28)31)19(29)25-16-7-3-1-5-13(16)17-12-27-9-10-32-22(27)26-17/h1-12H,(H,24,31)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNIWSBLRFYYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CNC(=O)N(C4=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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